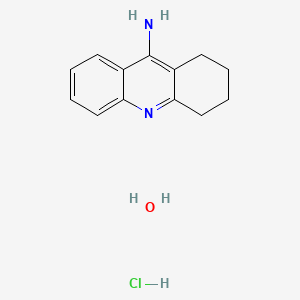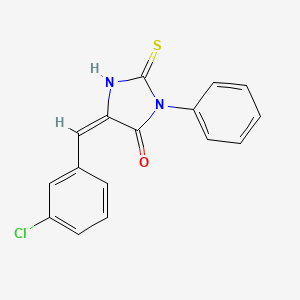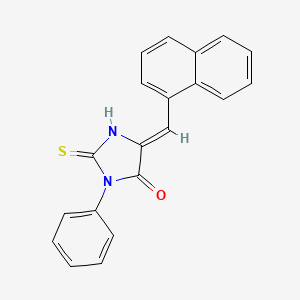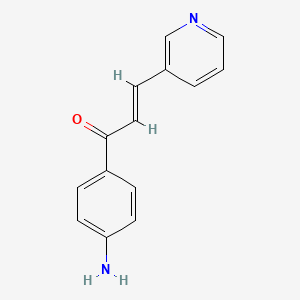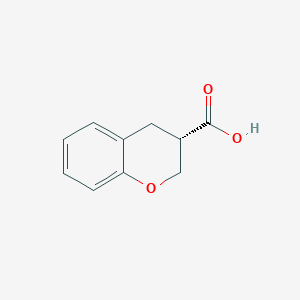
(S)-Chroman-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Chroman-3-carboxylic acid is a chiral compound belonging to the class of chroman derivatives It features a chroman ring system with a carboxylic acid functional group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Chroman-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a chroman derivative, such as chroman-3-ol.
Oxidation: The hydroxyl group at the third position is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chiral chromatography or enzymatic resolution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors for the oxidation step to ensure consistent product quality and yield.
Chiral Catalysts: Employing chiral catalysts to achieve enantioselective synthesis, thereby reducing the need for chiral resolution steps.
Análisis De Reacciones Químicas
Types of Reactions: (S)-Chroman-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of chroman-3,4-dicarboxylic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol, chroman-3-methanol.
Substitution: The carboxylic acid group can be converted into other functional groups, such as esters or amides, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for esterification), amines (for amidation).
Major Products:
Chroman-3,4-dicarboxylic acid: Formed through oxidation.
Chroman-3-methanol: Formed through reduction.
Chroman-3-carboxylate esters and amides: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
(S)-Chroman-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anti-inflammatory and antioxidant agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of (S)-Chroman-3-carboxylic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with specific receptors, influencing cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Chroman-3-carboxylic acid: The racemic mixture of (S)- and ®-enantiomers.
Chroman-3,4-dicarboxylic acid: A derivative with an additional carboxylic acid group.
Chroman-3-methanol: The reduced form of chroman-3-carboxylic acid.
Uniqueness: (S)-Chroman-3-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its biological activity and interactions. This enantiomer-specific behavior makes it a valuable compound in asymmetric synthesis and chiral drug development.
Propiedades
IUPAC Name |
(3S)-3,4-dihydro-2H-chromene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2,(H,11,12)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAGZMGJJFSKQM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
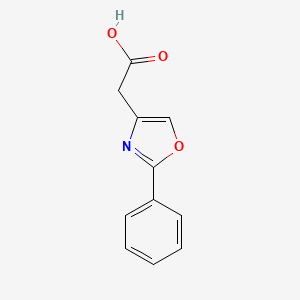
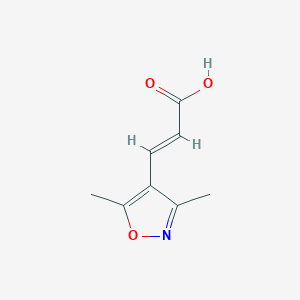
![5,7-dichloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1311059.png)
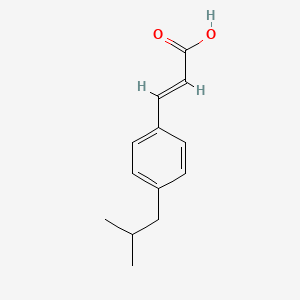
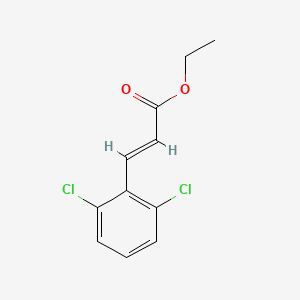

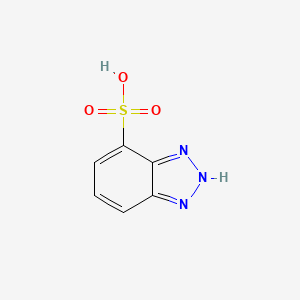
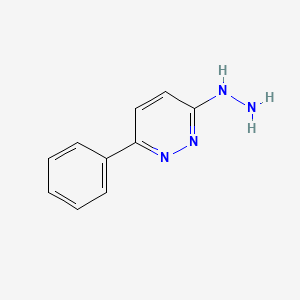

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)
